7-Methoxy tropisetron
Description
Tropisetron is a selective serotonin 5-HT₃ receptor antagonist and a partial agonist of the α7-nicotinic acetylcholine receptor (α7nAChR). It is clinically used to prevent chemotherapy-induced nausea and vomiting (CINV) due to its dual-receptor binding properties .
Properties
CAS No. |
143207-25-4 |
|---|---|
Molecular Formula |
C18H22N2O3 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 7-methoxy-1H-indole-3-carboxylate |
InChI |
InChI=1S/C18H22N2O3/c1-20-11-6-7-12(20)9-13(8-11)23-18(21)15-10-19-17-14(15)4-3-5-16(17)22-2/h3-5,10-13,19H,6-9H2,1-2H3/t11-,12+,13? |
InChI Key |
GMKZFWHCKJSRHX-FUNVUKJBSA-N |
SMILES |
CN1C2CCC1CC(C2)OC(=O)C3=CNC4=C3C=CC=C4OC |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C3=CNC4=C3C=CC=C4OC |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C3=CNC4=C3C=CC=C4OC |
Synonyms |
SDZ ICM 567 SDZ ICM-567 SDZ-ICM-567 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Research Findings and Contradictions
- Potency Variability: While 7-methoxy groups enhance antimalarial activity in quinolones , they reduce potency in TRPV4 blockers and lithocholic acid derivatives . This highlights substituent effects as target-specific.
- Metabolic Resistance : A 7-methoxy group could theoretically block CYP2D6-mediated hydroxylation in tropisetron, improving metabolic stability. However, this remains speculative without direct evidence.
- Binding Orientation: Structural analogues like granisetron demonstrate that even minor substituent changes (e.g., methoxy positioning) can reorient ligands within receptor sites, affecting efficacy .
Q & A
Basic Research Questions
Q. What are the primary molecular targets of 7-methoxy tropisetron in neuroprotection studies, and how are they experimentally validated?
- Methodological Answer : Target identification involves receptor-binding assays (e.g., surface plasmon resonance for affinity quantification ) and pharmacological inhibition/activation studies. For example, α7nAChR activation is confirmed using antagonists like methyllycaconitine (MLA) in cell models (e.g., H9C2 cardiomyocytes) to block tropisetron’s effects . Similarly, 5-HT3 receptor antagonism is validated via serotonin-induced T-cell activation assays .
- Key Models : Murine Alzheimer’s models (J20 mice) and in vitro hypoxia-reoxygenation systems .
Q. Which experimental models are most suitable for studying this compound’s effects on cognitive function?
- Methodological Answer : Transgenic murine Alzheimer’s models (e.g., J20 mice) are widely used due to their Aβ plaque pathology and cognitive decline, enabling meta-analysis of sAPPα/Aβ1-42 ratios across studies . For acute neuroprotection, retinal ganglion cell (RGC) models exposed to glutamate excitotoxicity are employed, with survival rates quantified via dose-response curves (1 nM–50 μM tropisetron) .
Q. How do researchers ensure reproducibility in tropisetron’s dose-response studies?
- Methodological Answer : Standardized protocols include:
- Pre-treatment intervals (e.g., 30 minutes before glutamate exposure in RGCs ).
- Meta-analytic normalization of data to percentage-of-control values to account for inter-study variability .
- Detailed characterization of compound purity and sourcing (e.g., TCI America guidelines for handling and storage ).
Advanced Research Questions
Q. How can researchers resolve contradictions in tropisetron’s dual roles as a 5-HT3 antagonist and α7nAChR agonist?
- Methodological Answer :
- Receptor-Specific Knockout Models : Use CRISPR/Cas9-edited cell lines lacking 5-HT3 or α7nAChR to isolate signaling pathways .
- Pathway Inhibition : Block downstream effectors (e.g., PI3K/Akt or JAK2/NF-κB) to identify tropisetron’s primary neuroprotective mechanisms .
- Contradictory Data : For anti-inflammatory effects independent of serotonin receptors, validate via calcineurin pathway analysis in T-cells .
Q. What statistical approaches are recommended for analyzing heterogeneous data in tropisetron’s Alzheimer’s studies?
- Methodological Answer :
- Meta-Analysis : Combine data from multiple murine studies (e.g., Aβ1-42 levels across hippocampi and entorhinal cortices) using PRISM software for curve-fitting and shared equilibrium constants .
- Handling Variability : Apply mixed-effects models to account for age-related Aβ variability in J20 mice (4.5–6 months old) .
- Significance Thresholds : Use stringent p-values (e.g., p < 0.01 for sAPPα/Aβ1-42 ratios) to address high inter-individual variability .
Q. How should researchers design experiments to differentiate tropisetron’s neuroprotective effects from its anti-inflammatory actions?
- Methodological Answer :
- Temporal Separation : Administer tropisetron at distinct disease stages (e.g., pre-plaque vs. post-plaque phases in Alzheimer’s models) .
- Biomarker Profiling : Quantify cytokines (IL-2, TNF-α) alongside neuronal survival markers (e.g., caspase-3 for apoptosis) .
- Transcriptomic Analysis : Use RNA-seq to identify differentially expressed genes in NF-κB vs. α7nAChR pathways .
Data Contradiction and Validation
Q. What strategies address discrepancies in tropisetron’s efficacy across dose ranges (e.g., 1 nM vs. 50 μM)?
- Methodological Answer :
- Biphasic Dose-Response Analysis : Test logarithmic concentration ranges (0.1 nM–100 μM) to identify optimal neuroprotective windows .
- Receptor Saturation Studies : Use SPR to determine binding saturation points (e.g., 0.9 μM equilibrium constant for APP fragments) .
- In Vivo/In Vitro Correlation : Compare pharmacokinetic profiles (e.g., plasma half-life in murine models) with in vitro IC50 values .
Ethical and Reproducibility Considerations
Q. How can researchers ensure ethical rigor in tropisetron studies involving animal models?
- Methodological Answer :
- IACUC Compliance : Follow NIH guidelines for murine cognitive testing, including humane endpoints for Aβ plaque-related distress .
- Transparency : Publish negative results (e.g., lack of efficacy in certain doses) to avoid publication bias .
- Data Sharing : Submit raw SPR sensograms and survival rate datasets as supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
